Cas no 890097-70-8 (3-(2-ACETOXYPHENYL)-2-CHLORO-1-PROPENE)

3-(2-ACETOXYPHENYL)-2-CHLORO-1-PROPENE is a chlorinated aromatic compound featuring an acetoxy functional group attached to a phenyl ring and a chloro-substituted propene moiety. This structure imparts reactivity suitable for use as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both the acetoxy and chloro groups enhances its utility in nucleophilic substitution and cross-coupling reactions. Its stability under controlled conditions ensures consistent performance in synthetic applications. The compound is typically handled under inert conditions to preserve its integrity, making it a valuable building block for advanced chemical transformations.
3-(2-ACETOXYPHENYL)-2-CHLORO-1-PROPENE structure
890097-70-8 structure
Product Name:3-(2-ACETOXYPHENYL)-2-CHLORO-1-PROPENE
CAS No:890097-70-8
MF:C11H11ClO2
MW:210.656842470169
MDL:MFCD07698656
CID:878887
PubChem ID:24721835
Update Time:2025-08-05

3-(2-ACETOXYPHENYL)-2-CHLORO-1-PROPENE Chemical and Physical Properties

Names and Identifiers

    • 3-(2-ACETOXYPHENYL)-2-CHLORO-1-PROPENE
    • [2-(2-chloroprop-2-enyl)phenyl] acetate
    • MFCD07698656
    • 2-(2-Chloroprop-2-en-1-yl)phenyl acetate
    • DTXSID30641187
    • AKOS016016818
    • 890097-70-8
    • MDL: MFCD07698656
    • Inchi: 1S/C11H11ClO2/c1-8(12)7-10-5-3-4-6-11(10)14-9(2)13/h3-6H,1,7H2,2H3
    • InChI Key: ITMCVVDCKLOWOU-UHFFFAOYSA-N
    • SMILES: ClC(=C)CC1C=CC=CC=1OC(C)=O

Computed Properties

  • Exact Mass: 210.04500
  • Monoisotopic Mass: 210.0447573g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.30000
  • LogP: 2.90690

3-(2-ACETOXYPHENYL)-2-CHLORO-1-PROPENE Customs Data

  • HS CODE:2915390090
  • Customs Data:

    China Customs Code:

    2915390090

    Overview:

    2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%

3-(2-ACETOXYPHENYL)-2-CHLORO-1-PROPENE Pricemore >>

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3-(2-ACETOXYPHENYL)-2-CHLORO-1-PROPENE Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:890097-70-8)3-(2-ACETOXYPHENYL)-2-CHLORO-1-PROPENE
Order Number:A1188500
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:07
Price ($):346.0
Email:sales@amadischem.com

Additional information on 3-(2-ACETOXYPHENYL)-2-CHLORO-1-PROPENE

Professional Introduction to Compound with CAS No. 890097-70-8 and Product Name: 3-(2-ACETOXYPHENYL)-2-CHLORO-1-PROPENE

The compound with the CAS number 890097-70-8 and the product name 3-(2-acetoxyphenyl)-2-chloro-1-propene represents a significant advancement in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in various biochemical pathways and drug development processes.

At the core of this compound's significance lies its molecular architecture, which includes a 2-acetoxyphenyl group and a chloro-substituted propene moiety. The presence of these functional groups makes it a versatile intermediate in synthetic chemistry, particularly in the synthesis of more complex molecules. The 2-acetoxyphenyl group, for instance, is known for its ability to participate in various nucleophilic substitution reactions, while the chloro-substituted propene can undergo addition reactions, providing a pathway to diverse derivatives.

In recent years, there has been a growing interest in compounds that incorporate both oxygen and halogen functionalities due to their role in modulating biological activity. The combination of an acetoxy group and a chloro group on a propene backbone suggests that this compound may exhibit properties that are not only useful in synthetic chemistry but also in pharmacological applications. Specifically, such structural motifs are often explored for their potential as kinase inhibitors, which are critical in treating various forms of cancer and inflammatory diseases.

One of the most compelling aspects of 3-(2-acetoxyphenyl)-2-chloro-1-propene is its potential as a building block for more complex pharmacophores. Researchers have been leveraging similar compounds to develop novel therapeutic agents that target specific enzymes or receptors involved in disease pathways. For example, studies have shown that acetoxy-substituted phenyl rings can enhance binding affinity to certain protein targets, making them valuable in designing drugs with improved efficacy and selectivity.

The chloro-substituted propene moiety further enhances the compound's utility by allowing for further functionalization through cross-coupling reactions such as Suzuki or Heck couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many bioactive molecules. By incorporating 3-(2-acetoxyphenyl)-2-chloro-1-propene into synthetic protocols, chemists can efficiently access a wide range of derivatives with tailored biological properties.

Recent advancements in computational chemistry have also highlighted the importance of understanding the electronic properties of such compounds. Molecular modeling studies indicate that the presence of both an acetoxy group and a chloro group can significantly influence the compound's reactivity and binding interactions. These insights are crucial for rational drug design, where predicting molecular behavior before experimental synthesis can save considerable time and resources.

In the context of drug discovery, the compound's structural features align well with current trends toward targeted therapy. For instance, kinase inhibitors that incorporate phenyl rings with oxygen-rich substituents have shown promise in clinical trials for treating cancers such as leukemia and breast cancer. The 3-(2-acetoxyphenyl)-2-chloro-1-propene structure could serve as a scaffold for developing next-generation inhibitors with enhanced potency and reduced side effects.

Moreover, the compound's potential as an intermediate in natural product synthesis cannot be overstated. Many bioactive compounds isolated from plants and microorganisms contain complex phenolic structures that could be mimicked using derivatives of 3-(2-acetoxyphenyl)-2-chloro-1-propene. By exploring its synthetic versatility, researchers may uncover new ways to produce molecules with therapeutic value without relying solely on traditional extraction methods.

The role of functional groups like the acetoxy group and the chloro group extends beyond simple reactivity; they also play a crucial role in determining solubility, metabolic stability, and pharmacokinetic profiles of drug candidates. For example, acetoxy groups can sometimes enhance metabolic clearance rates while also serving as handles for further derivatization. Similarly, chloro groups can improve lipophilicity but must be carefully positioned to avoid unwanted toxicity.

As research continues to evolve, so too do the methodologies used to study these compounds. Techniques such as high-resolution NMR spectroscopy, mass spectrometry, and X-ray crystallography have become indispensable tools for elucidating structures like 3-(2-acetoxyphenyl)-2-chloro-1-propene at an atomic level. These high-resolution data not only confirm molecular structures but also provide insights into conformational preferences and intermolecular interactions that are critical for understanding biological activity.

In conclusion,3-(2-acetoxyphenyl)-2-chloro-1-propene, identified by its CAS number 890097-70-8, represents a promising candidate for further exploration in both academic research and industrial applications. Its unique combination of functional groups positions it as a valuable intermediate for synthesizing complex molecules with potential therapeutic benefits. As our understanding of molecular interactions deepens through advanced computational techniques and experimental methodologies,this compound is poised to play an increasingly important role in shaping future developments within organic chemistry and pharmaceutical science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:890097-70-8)3-(2-ACETOXYPHENYL)-2-CHLORO-1-PROPENE
A1188500
Purity:99%
Quantity:1g
Price ($):346.0
Email